![molecular formula C23H29N5 B2382416 5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 902022-29-1](/img/structure/B2382416.png)
5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrimidine core, which is a type of fused bicyclic ring system that is common in many biologically active compounds . Attached to this core are several substituents: an isopropyl group, a phenyl group, and a piperazine ring with a 2-methylallyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the addition of the various substituents . The exact methods would depend on the specific reactions used and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques would provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring is known to participate in a variety of reactions, including those involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase the compound’s solubility in water .Scientific Research Applications
Antimicrobial and Antitumor Applications
- Antimicrobial Activity : Novel derivatives, including those with a pyrazolo[1,5-a]pyrimidine core, have demonstrated significant antimicrobial activities against various bacterial strains. Specifically, N-mannich bases derived from pyrrolidine-2,5-dione showed potential as antibacterial agents, highlighting the compound's role in developing new antimicrobial therapies (Rybka et al., 2016).
- Antitumor Activity : The synthesis of pyrazole and pyrimidine derivatives, including those related to the pyrazolo[1,5-a]pyrimidine structure, has shown promising in vitro antitumor activity against specific cell lines, suggesting a potential application in cancer research (Farag & Fahim, 2019).
Neurological Research
- Anticonvulsant Properties : Research into N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione, which shares structural similarities with the compound , revealed potential anticonvulsant properties. This could indicate a pathway for developing new treatments for epilepsy and other seizure-related disorders (Rybka et al., 2016).
Chemical Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : Studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their electrophilic substitutions, leading to the development of novel compounds with potential biological applications. This underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and drug design (Atta, 2011).
Fluorescent Probes and Imaging
- Development of Fluorescent Probes : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been explored as a route to create novel functional fluorophores. These compounds exhibit significant fluorescence and could be used as probes for biological and environmental sensing applications, showcasing the compound's potential in analytical chemistry and sensor development (Castillo et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine scaffold have been reported to have anticancer activity . Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural resemblance with the nucleotide base pair . This interaction can interfere with the replication and transcription processes, leading to the inhibition of cancer cell growth .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biological procedures as well as cancer pathogenesis . They can interfere with the synthesis of nucleic acids, disrupting the normal functioning of cells .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in medicinal chemistry for evaluating the druglikeness or pharmaceutical properties of a compound, which can impact its bioavailability.
Result of Action
Similar compounds have shown to cause loss of cell viability in certain cancer cells . This suggests that the compound could potentially have a cytotoxic effect on cancer cells.
Safety and Hazards
Future Directions
Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidine and piperazine derivatives, this compound could potentially be of interest in the development of new pharmaceuticals . Further studies would be needed to explore its biological activity and potential therapeutic applications.
properties
IUPAC Name |
7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-17(2)16-26-10-12-27(13-11-26)22-14-21(18(3)4)25-23-20(15-24-28(22)23)19-8-6-5-7-9-19/h5-9,14-15,18H,1,10-13,16H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHNCCLRJIRXLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

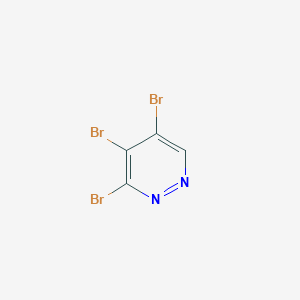
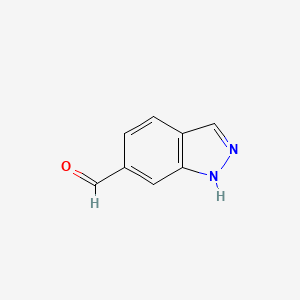
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)
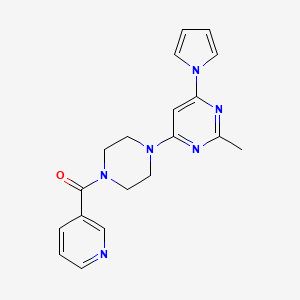

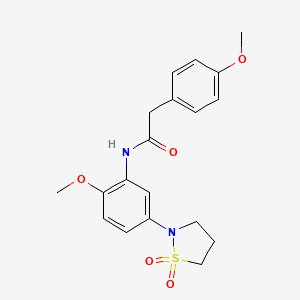

![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)
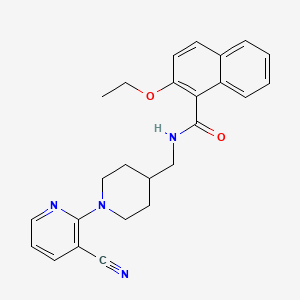
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2382349.png)
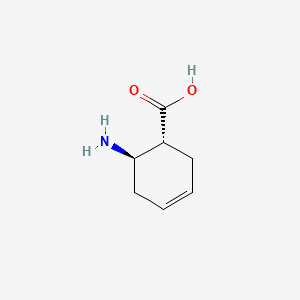
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone](/img/structure/B2382351.png)
